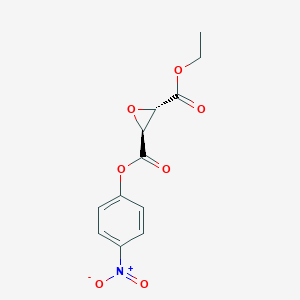
6-Bromo-2,3-dicloroquinoxalina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Bromo-2,3-dichloroquinoxaline and its derivatives involves complex reactions that yield various compounds. For instance, the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate produces a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. This reaction showcases the versatility of dichloroquinoxaline in synthesizing novel compounds with potential applications in various fields (Obafemi & Pfleiderer, 2004).
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines, including 6-Bromo-2,3-dichloroquinoxaline, is typically determined using spectroscopic methods and X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the electronic properties that govern its reactivity and interactions with other molecules. For instance, studies on similar compounds have utilized NMR spectroscopy, X-ray diffraction, and DFT calculations to elucidate their structures and understand the effects of halogenation on their molecular properties (Zhou et al., 2022).
Chemical Reactions and Properties
6-Bromo-2,3-dichloroquinoxaline participates in various chemical reactions, reflecting its rich chemistry. Its halogen atoms make it a reactive compound capable of undergoing substitution reactions, contributing to the synthesis of a wide range of quinoxaline derivatives. For example, the displacement reactions of 2,3-dichloro-6-nitroquinoxaline lead to the synthesis of s-triazolo[3,4-a]quinoxalines, demonstrating the compound's utility in creating heterocyclic compounds with potential pharmacological activities (Nagarajan et al., 1986).
Aplicaciones Científicas De Investigación
Actividad biológica
Las quinoxalinas, una clase de compuestos N-heterocíclicos, son importantes agentes biológicos . Tienen varios efectos farmacológicos prominentes como antifúngico, antibacteriano, antiviral y antimicrobiano . Los derivados de quinoxalina tienen diversos usos terapéuticos y se han convertido en el componente crucial en los medicamentos utilizados para tratar células cancerosas, SIDA, virus vegetales, esquizofrenia .
Química medicinal
La quinoxalina es una parte esencial para tratar enfermedades infecciosas . Debido a la situación actual de pandemia causada por el SARS-COVID 19, se ha vuelto esencial sintetizar medicamentos para combatir patógenos mortales (bacterias, hongos, virus) para el presente y el futuro cercano .
Química verde
Los investigadores han desarrollado numerosas rutas de síntesis, con un enfoque principal en la química verde y métodos rentables . Este enfoque es ecológico y sostenible, lo que lo convierte en un campo prometedor para la aplicación de 6-Bromo-2,3-dicloroquinoxalina.
Síntesis de derivados de quinoxalina
This compound se puede utilizar en la síntesis de nuevas quinoxalinas 2,3-disustituidas simétricas y asimétricas . Estos compuestos se pueden sintetizar mediante la funcionalización de 2,3-dicloroquinoxalina con una variedad de nucleófilos de azufre y/o nitrógeno .
Actividad antimicrobiana
Los derivados de quinoxalina sintetizados han mostrado una actividad antimicrobiana significativa . Esto hace que this compound sea un compuesto valioso en el desarrollo de nuevos agentes antimicrobianos.
Aplicaciones industriales
This compound está disponible comercialmente y se utiliza en diversas aplicaciones industriales
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGUHOTRLMJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549827 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108229-82-9 | |
| Record name | 6-Bromo-2,3-dichloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)


![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)








